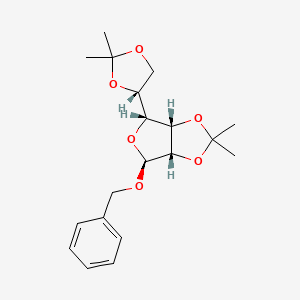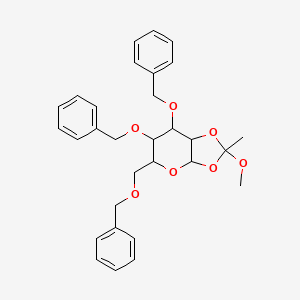
1,5-O-diacetyl-2,3-O-isopropylidene-D-ribofuranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-O-diacetyl-2,3-O-isopropylidene-D-ribofuranoside, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₁₈O₇ and its molecular weight is 274.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Derivados Bioactivos de cADPR
El compuesto se utiliza en la síntesis de derivados bioactivos de la ribosa difosfato de adenosina cíclica (cADPR) {svg_1}. Debido a la inestabilidad química en el enlace glucosídico N1, se han sintetizado nuevos derivados bioactivos de cADPR {svg_2}. Uno de los análogos más interesantes es la ribosa difosfato de inosina cíclica (cIDPR), en la que la hipoxantina reemplazó la adenosina {svg_3}.
Estudios Antioxidantes
El compuesto se ha utilizado en estudios antioxidantes in vitro {svg_4}. Se lleva a cabo el porcentaje de inhibición de radicales libres por métodos in vitro como DPPH, óxido nítrico y radical libre hidroxilo {svg_5}. Se demostró que el ácido 5,6-O,O-diacetyl-2,3-O,O-dibenzyl-L-ascórbico muestra una pronunciada actividad antioxidante in vitro {svg_6}.
Reacciones de Cuaternización
El compuesto se utiliza en reacciones de cuaternización con aminas aromáticas alifáticas y heterocíclicas seleccionadas {svg_7}. Esto ayuda a determinar el efecto del tipo de nucleófilo y el grupo saliente en la reacción de cuaternización {svg_8}.
Síntesis de Análogos de cIDPR
El compuesto se utiliza en la síntesis de nuevos análogos de cIDPR modificados por ribosa lineal y cíclica del norte {svg_9}. Estos análogos se han producido estudiando en detalle la reacción de alquilación de inosina N1 {svg_10}.
Construcción de Imitaciones de cADPR
El compuesto se utiliza en la construcción de nuevos tipos de imitaciones de cADPR {svg_11}. La reacción de alquilación de inosina también proporcionó el regioisómero O6-alquilado, que podría ser un intermedio útil para la construcción de nuevos tipos de imitaciones de cADPR {svg_12}.
Síntesis de Análogos Flexibles de cIDPR
El compuesto se utiliza en la síntesis de nuevos análogos flexibles de cIDPR {svg_13}. En estos análogos, la ribosa del norte ha sido reemplazada por cadenas alquílicas {svg_14}.
Mecanismo De Acción
Target of Action
1,5-O-diacetyl-2,3-O-isopropylidene-D-ribofuranoside is a type of β-D-ribofuranoside . β-D-ribofuranosides are commonly found in living organisms both in the form of N- and O-glycosides . They play essential functions in living organisms, such as being involved in intermediary metabolism, cell signaling, and the biosynthesis of macromolecules . Therefore, the primary targets of this compound could be the enzymes or proteins involved in these processes.
Mode of Action
The compound interacts with its targets through its specific conformational preferences . Based on the 1H NMR spectra, DFT calculations, and X-ray analysis, the E0-like and E4-like conformations adopted by these furanosides are identified . These conformations allow the compound to interact with its targets in a specific manner, leading to changes in the targets’ functions.
Biochemical Pathways
The compound affects the biochemical pathways related to intermediary metabolism, cell signaling, and the biosynthesis of macromolecules . The specific effects on these pathways would depend on the exact targets of the compound and their roles in these pathways.
Pharmacokinetics
The compound is soluble in acetone, chloroform, dichloromethane, and methanol , which suggests that it may have good bioavailability
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s conformation and, therefore, its interaction with its targets . Additionally, the presence of other molecules could affect the compound’s solubility and bioavailability .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1,5-O-diacetyl-2,3-O-isopropylidene-D-ribofuranoside is involved in various biochemical reactions due to its structural similarity to ribonucleosides. It interacts with enzymes such as ribonucleases and glycosidases, which recognize the ribose moiety and catalyze its cleavage or modification. The acetyl and isopropylidene groups can influence the binding affinity and specificity of these enzymes, potentially altering the reaction kinetics and outcomes .
Cellular Effects
This compound affects cellular processes by mimicking natural ribonucleosides. It can be incorporated into nucleic acids, affecting gene expression and cellular metabolism. The compound has been shown to influence cell signaling pathways, particularly those involving ribose-phosphate intermediates. This can lead to changes in cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes and other biomolecules. The acetyl groups can act as protective groups, preventing premature degradation and allowing the compound to reach its target sites. The isopropylidene group can enhance the compound’s stability and facilitate its interaction with specific binding sites on enzymes, leading to inhibition or activation of enzymatic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and promote metabolic activity. At high doses, it can exhibit toxic effects, leading to cellular damage and adverse physiological responses. Threshold effects have been observed, indicating that careful dosage optimization is necessary for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to ribose metabolism. It interacts with enzymes such as ribokinase and ribose-phosphate pyrophosphokinase, which catalyze the phosphorylation and conversion of ribose derivatives. These interactions can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via nucleoside transporters and localized to specific cellular compartments. Its distribution can be influenced by factors such as cellular uptake efficiency, binding affinity, and intracellular localization .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. Targeting signals and post-translational modifications can play a role in directing the compound to its functional sites within the cell .
Propiedades
IUPAC Name |
[(3aR,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O7/c1-6(13)15-5-8-9-10(19-12(3,4)18-9)11(17-8)16-7(2)14/h8-11H,5H2,1-4H3/t8-,9-,10-,11?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHXYQWRRURBBJ-QHPFDFDXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C2C(C(O1)OC(=O)C)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]2[C@H](C(O1)OC(=O)C)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


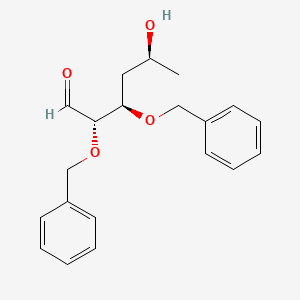

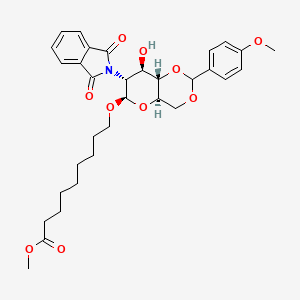

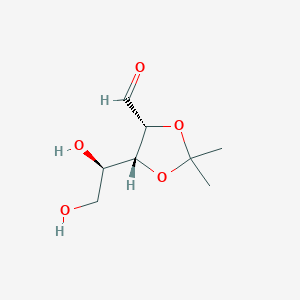
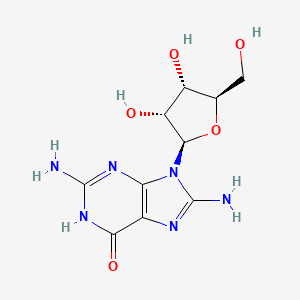
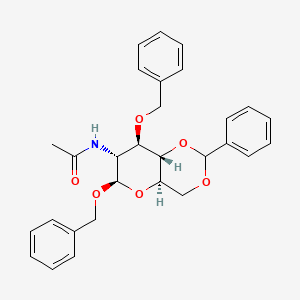

![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)
